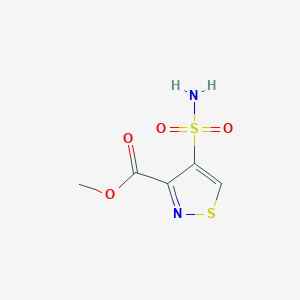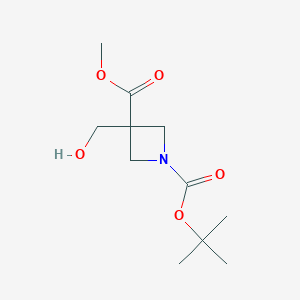
methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate (MSTC) is an organic compound belonging to the class of thiazole-derivatives. It is a white solid with a molecular formula of C4H6N2O4S and a molecular weight of 174.17 g/mol. MSTC is used in a variety of scientific applications, including laboratory experiments, synthesis, and drug development.
Applications De Recherche Scientifique
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate is widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. It has also been used in the development of drugs, as well as in the synthesis of polymers and other materials. Additionally, this compound has been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Mécanisme D'action
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate is believed to act by inhibiting the activity of certain enzymes, such as proteases and phosphatases. It has been shown to inhibit the activity of protease enzymes, which are involved in the breakdown of proteins. Additionally, this compound has been shown to inhibit the activity of phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of proteases and phosphatases, as well as other enzymes involved in cell signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as an ability to modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively stable, and can be synthesized in a single-step process. Additionally, it is relatively inexpensive, and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in laboratory experiments. It can be difficult to purify, and it can be toxic if not handled properly.
Orientations Futures
The potential future directions for methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate are numerous. It could be explored further as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be used in the development of new drugs and materials, as well as in the study of biochemical and physiological processes. Additionally, it could be used in the development of new and improved laboratory techniques, such as high-throughput screening and automated synthesis. Finally, this compound could be used as a tool to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate can be synthesized from a variety of starting materials, including sulfuric acid, thiourea, and formaldehyde. The most commonly used method is the reaction of thiourea with formaldehyde in the presence of sulfuric acid. This reaction produces this compound in a single-step process. The reaction is carried out at temperatures between 80-100°C and yields a high-purity product.
Propriétés
IUPAC Name |
methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZZWMNUPVCYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547756 |
Source


|
| Record name | Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89502-19-2 |
Source


|
| Record name | Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)

![3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B6597168.png)





![3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B6597203.png)
![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)
